The 3-Cyclopropylpiperidine Scaffold: A Technical Guide for Medicinal Chemists
The 3-Cyclopropylpiperidine Scaffold: A Technical Guide for Medicinal Chemists
Core Directive & Executive Summary
This guide addresses the biological activity, synthesis, and medicinal chemistry applications of 3-cyclopropylpiperidine and its derivatives.[1] Unlike simple alkyl-piperidines, the 3-cyclopropyl variant represents a "privileged" structural modification used to enhance metabolic stability, rigidify molecular conformation, and optimize lipophilicity in drug candidates.[1]
Key Technical Insight: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces significant
Chemical Identity & Properties
-
Common Name: 3-Cyclopropylpiperidine[1]
-
CAS Number: 942511-56-0 (Hydrochloride salt)[1]
-
Molecular Formula:
-
Molecular Weight: 125.21 g/mol
-
Key Feature: The cyclopropyl ring provides a "rigid hydrophobic bulk" that fills lipophilic pockets in targets like PIP4K2C , Histamine H3 receptors , and Bile Acid receptors (TGR5/FXR) .[1]
Physicochemical Impact (SAR)
| Parameter | 3-Isopropylpiperidine | 3-Cyclopropylpiperidine | Medicinal Chemistry Impact |
| Hybridization | Pseudo- | Cyclopropyl restricts bond rotation, reducing entropic penalty upon binding.[1] | |
| Lipophilicity (cLogP) | High | Moderate-High | Cyclopropyl is slightly less lipophilic than isopropyl, aiding solubility while maintaining hydrophobic contacts.[1] |
| Metabolic Stability | Low (susceptible to CYP450) | High | The strained ring is less prone to standard aliphatic hydroxylation than an isopropyl methine. |
| Electronic Effect | Inductive (+I) | Electron Donating (Hyperconjugation) | Can stabilize adjacent cations or modulate pKa of the piperidine nitrogen. |
Biological Applications & Case Studies
Target Class 1: Lipid Kinase Inhibitors (PIP4K2C)
Recent patent literature (e.g., WO2024107746A1) identifies 3-cyclopropylpiperidine as a critical building block for inhibitors of Phosphatidylinositol-5-phosphate 4-kinase type 2 gamma (PIP4K2C) .[1]
-
Mechanism: PIP4K2C regulates insulin signaling and immune function.[1] Inhibitors are developed for type 2 diabetes and autoimmune disorders.[1]
-
Role of Scaffold: The 3-cyclopropyl group fits into a specific hydrophobic sub-pocket of the ATP-binding site, improving selectivity over other lipid kinases.[1]
Target Class 2: Metabolic Regulators (Bile Acid Modulation)
Derivatives such as 1-(tert-butoxycarbonyl)-3-cyclopropylpiperidine-4-carboxylic acid (WO2018034917A1) are used to synthesize modulators of bile acid receptors (likely TGR5 or FXR).[1]
-
Therapeutic Utility: Treatment of cardiometabolic diseases and non-alcoholic steatohepatitis (NASH).
-
SAR Insight: The cyclopropyl group prevents rapid metabolic clearance of the piperidine ring in the liver, a critical feature for drugs targeting enterohepatic circulation.[1]
Target Class 3: CNS Targets (Histamine H3 & NMDA)
Piperidines are classic pharmacophores for Histamine H3 antagonists (e.g., Pitolisant).[1] The 3-cyclopropyl modification is employed to:
-
Reduce hERG binding: Rigidifying the piperidine can disrupt the pi-cation interactions often responsible for hERG channel blockade (cardiotoxicity).[1]
-
Enhance BBB Penetration: The compact, lipophilic nature of the cyclopropyl group facilitates blood-brain barrier crossing.[1]
Chemical Synthesis Pathways[2]
The synthesis of 3-cyclopropylpiperidine is non-trivial due to the sensitivity of the cyclopropane ring to hydrogenation conditions often used to reduce pyridine precursors.
Pathway A: The Simmons-Smith Cyclopropanation (Preferred)
This route avoids the risk of ring-opening by installing the cyclopropane on a protected tetrahydropyridine or vinyl-piperidine intermediate.[1]
Figure 1: Synthesis of 3-cyclopropylpiperidine via Simmons-Smith cyclopropanation of a vinyl precursor.[1]
Pathway B: Iridium-Catalyzed Ionic Hydrogenation
Direct hydrogenation of 3-cyclopropylpyridine using standard Pd/C results in ring opening (forming 3-propylpiperidine).[1] To preserve the ring, Iridium(III) catalysts are required.[1]
-
Catalyst:
or similar cationic Ir(III) complexes. -
Conditions:
(50 bar), THF, room temperature. -
Selectivity: Reduces the pyridine ring while leaving the strained cyclopropyl ring intact.[1]
Experimental Protocols
Protocol: Synthesis of tert-butyl 3-cyclopropylpiperidine-1-carboxylate
Objective: Install the cyclopropyl motif via Simmons-Smith reaction.
Reagents:
-
tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equiv)[1]
-
Diiodomethane (
) (3.0 equiv) -
Diethylzinc (
) (1.0 M in hexanes, 3.0 equiv)[1] -
Dichloromethane (DCM), anhydrous[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and tert-butyl 3-vinylpiperidine-1-carboxylate.[1] Cool to 0°C.[1]
-
Reagent Formation: Carefully add
solution dropwise (Exothermic!).[1] Stir for 10 min. -
Carbenoid Generation: Add
dropwise over 20 minutes. A white precipitate may form.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; alkene spot should disappear).[1]
-
Quench: Cool to 0°C. Quench slowly with saturated aqueous
. Caution: Gas evolution.[1] -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Validation:
should show disappearance of vinyl protons (5.0–6.0 ppm) and appearance of cyclopropyl high-field signals (0.2–0.8 ppm).
Protocol: PIP4K2C ADP-Glo™ Kinase Assay
Objective: Evaluate the biological activity of 3-cyclopropylpiperidine derivatives against the metabolic target PIP4K2C.[1]
Reagents:
-
Recombinant Human PIP4K2C Enzyme.[1]
-
Substrate: PI(5)P (Phosphatidylinositol 5-phosphate).[1]
-
ATP (Ultrapure).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
Workflow:
-
Compound Prep: Dissolve derivative in 100% DMSO. Serial dilute (3-fold) to create a 10-point dose-response curve.
-
Enzyme Mix: Dilute PIP4K2C in kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100). -
Reaction:
-
Add 2
L compound to 384-well plate. -
Add 4
L Enzyme Mix. Incubate 10 min. -
Add 4
L Substrate/ATP Mix ( PI(5)P / ATP). -
Incubate at RT for 60 minutes.
-
-
Detection:
-
Read: Measure Luminescence (RLU) on a plate reader.
-
Analysis: Plot RLU vs. log[Compound]. Calculate
using non-linear regression (4-parameter logistic).
Biological Signaling Context[3]
The following diagram illustrates the role of PIP4K2C in metabolic signaling and where 3-cyclopropylpiperidine derivatives intervene.
Figure 2: Mechanism of Action for PIP4K2C inhibitors containing the 3-cyclopropylpiperidine scaffold.[1]
References
-
PubChem. (n.d.).[1] 3-cyclopropylpiperidine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Google Patents. (2024).[1] WO2024107746A1 - Inhibitors and degraders of pip4k protein.[1] Retrieved from
-
Google Patents. (2018).[1] WO2018034917A1 - Compounds useful for altering the levels of bile acids for the treatment of diabetes and cardiometabolic disease.[1] Retrieved from
-
ChemRxiv. (2023).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
